molecular formula C15H15N9O B2588892 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1795457-33-8

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Numéro de catalogue: B2588892
Numéro CAS: 1795457-33-8
Poids moléculaire: 337.347
Clé InChI: HCSUMMATWIOLSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic organic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole ring, a piperazine linker, and a pyrazine-methanone moiety. The piperazine group enhances solubility and bioavailability, while the pyrimidine-triazole system may confer target-binding specificity .

Propriétés

IUPAC Name

pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9O/c25-15(12-8-16-1-2-18-12)23-5-3-22(4-6-23)13-7-14(20-10-19-13)24-11-17-9-21-24/h1-2,7-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSUMMATWIOLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it can interact with kinases and proteases, leading to modulation of signaling pathways and protein degradation processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity .

Cellular Effects

The effects of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular pathways and gene expression. Additionally, the compound can activate certain receptors or signaling molecules, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, degradation products may form, which could alter its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its activity and efficacy, with certain tissues showing higher concentrations due to preferential uptake .

Subcellular Localization

The subcellular localization of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is crucial for its function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes. This localization is essential for its biological activity and can determine its therapeutic potential .

Activité Biologique

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H19N7O\text{C}_{16}\text{H}_{19}\text{N}_{7}\text{O}

This compound features a complex arrangement of triazole, pyrimidine, piperazine, and pyrazine moieties, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the triazole and pyrimidine structures exhibit significant anticancer properties. For instance, a related compound was evaluated for its antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent inhibitory effects on cancer cell proliferation.

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

These findings highlight the potential of triazole-pyrimidine derivatives as effective anticancer agents .

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on key kinases involved in cancer progression, specifically c-Met and VEGFR-2. The most promising derivative exhibited an IC50 of 26 nM against c-Met and 2.6 µM against VEGFR-2, indicating strong kinase inhibition that could translate into therapeutic benefits in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structural features have been assessed for antimicrobial activity against various pathogens. A study focusing on ESKAPE pathogens revealed that certain derivatives displayed promising antibacterial profiles.

PathogenActivity
E. faeciumModerate
K. pneumoniaeSignificant
S. aureusSignificant

These results suggest that the incorporation of triazole and pyrimidine moieties may enhance the antimicrobial efficacy of these compounds .

Case Study 1: Antiproliferative Effects

In a controlled study, the compound was administered to A549 lung cancer cells to assess its effects on cell cycle progression and apoptosis. The study found that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase and induced late apoptosis as evidenced by flow cytometry analyses .

Case Study 2: Kinase Signaling Pathways

Further investigations into signaling pathways revealed that the compound effectively inhibited intracellular c-Met signaling in A549 cells. Western blot analysis confirmed decreased phosphorylation levels of c-Met following treatment, suggesting a mechanism of action that involves disruption of oncogenic signaling pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Triazole vs.
  • Pyrazine-Methanone vs. Pyridine: The pyrazine ring in the target compound offers two nitrogen atoms for π-π stacking, unlike pyridine derivatives in EP 1 808 168 B1, which may reduce solubility .

Methodological Considerations for Similarity Analysis

As highlighted in computational studies, structural similarity assessments rely on molecular descriptors (e.g., topological polar surface area, logP) and fingerprint-based algorithms . The target compound’s unique triazole-pyrimidine-pyrazine combination distinguishes it from piperazine-based analogues, warranting targeted assays to validate hypothesized activities .

Q & A

Q. What are the recommended synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:
  • Step 1 : Functionalization of pyrimidine at the 4-position with 1,2,4-triazole under nucleophilic aromatic substitution (SNAr) conditions.
  • Step 2 : Piperazine ring introduction via Buchwald-Hartwig amination or nucleophilic displacement.
  • Step 3 : Final coupling of the pyrazine-carbonyl group using peptide coupling reagents (e.g., EDCI/HOBt).
    Optimization requires precise control of temperature (70–100°C for SNAr steps), solvent polarity (DMF or DMSO for polar intermediates), and catalyst systems (e.g., Pd(OAc)₂ for amination) .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity (e.g., pyrimidine C-H peaks at δ 8.5–9.0 ppm, triazole protons at δ 8.2–8.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) with <2 ppm mass error.
  • HPLC-PDA : Purity >95% is achieved using C18 columns (ACN/water gradient, 0.1% TFA modifier) .

Q. What are the key physicochemical properties influencing this compound’s behavior in biological assays?

  • Methodological Answer :
  • LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate membrane permeability.
  • Aqueous Solubility : Enhance via co-solvents (e.g., 10% DMSO/PEG-400) or salt formation (HCl salts for basic piperazine groups).
  • Stability : Assess pH-dependent degradation (e.g., triazole ring stability in acidic buffers) using accelerated stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Refine docking poses using AMBER or GROMACS to account for protein flexibility and solvation effects.
  • Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven discrepancies.
  • SAR Analysis : Compare with analogs (e.g., pyrazole vs. triazole substitutions) to identify critical pharmacophore elements .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Reagent Optimization : Replace EDCI with TBTU/Hünig’s base for improved activation of the pyrazine carbonyl.
  • Solvent Screening : Test less polar solvents (e.g., THF) to reduce side reactions.
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (100°C, 30 min) to accelerate reaction kinetics .

Q. How does the triazole-pyrimidine core influence target selectivity in kinase inhibition studies?

  • Methodological Answer :
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • X-ray Crystallography : Resolve co-crystal structures with kinases (e.g., JAK2 or CDK2) to map hydrogen bonding between the triazole N2 and kinase hinge region.
  • Analog Design : Replace triazole with imidazole to assess steric/electronic effects on ATP-binding pocket interactions .

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